
Suc-ala-ala-pro-val-pna
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-val-pna involves the coupling of the peptide sequence Ala-Ala-Pro-Val with a p-nitroanilide group. The methoxysuccinyl group is introduced to increase the solubility of the compound. The peptide can be prepared as a stock solution in dimethyl sulfoxide (DMSO) at 15 mM prior to dilution into aqueous assay systems. It is also soluble in other organic solvents such as N, N-dimethylformamide (DMF) and methanol .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is highly efficient and can be automated, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Suc-ala-ala-pro-val-pna primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of human leukocyte elastase or other elastase-like proteases. The reaction conditions often involve a buffered aqueous solution at a neutral pH, with the reaction monitored by the increase in absorbance due to the release of p-nitroaniline .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow compound that absorbs light at 400 nm. This property makes it useful for colorimetric assays .
Aplicaciones Científicas De Investigación
Enzyme Activity Assays
Suc-ala-ala-pro-val-pNA is widely used as a substrate for various proteases, particularly serine proteases like neutrophil elastase and chymotrypsin. The compound is cleaved by these enzymes, producing p-nitroaniline, which can be quantified spectrophotometrically. This property allows researchers to measure enzyme activity accurately and study enzyme kinetics and mechanisms in detail.
Drug Development
In pharmaceutical research, this compound serves as a valuable tool for screening potential drug candidates targeting specific proteolytic enzymes. Its specificity allows researchers to better understand the interactions between drugs and their targets, aiding in the design of more effective therapeutics.
Biochemical Research
The compound is instrumental in studies involving peptide synthesis and modification. It provides insights into protein interactions and functions, which are crucial for understanding cellular processes and disease mechanisms. For instance, it has been used to investigate the role of proteases in inflammation and tissue remodeling.
Diagnostic Applications
This compound can be employed in developing diagnostic tools for diseases associated with protease activity. By measuring levels of specific proteases in biological samples, researchers can enhance early detection and treatment strategies for various conditions.
Case Study 1: Neutrophil Elastase Activity
A study utilized this compound to measure neutrophil elastase activity in inflammatory conditions. The results demonstrated a significant correlation between elastase levels and inflammatory markers, highlighting the compound's utility in clinical diagnostics related to inflammation .
Case Study 2: Drug Screening
Another research project employed this compound in drug screening assays to identify inhibitors of neutrophil elastase. The study found several candidate compounds that effectively reduced elastase activity, showcasing the compound's role in drug discovery .
Mecanismo De Acción
The mechanism of action of Suc-ala-ala-pro-val-pna involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond and releasing p-nitroaniline. This reaction is critical for the synthesis of platelet-activating factor induced by tumor necrosis factor-α and interleukin-1α .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Val-pNA: A tripeptide analog used as a minimal substrate for elastase active site recognition.
Suc-Ala-Ala-Pro-Phe-pNA: Another tetrapeptide analog used in similar assays for elastase activity.
Uniqueness
Suc-ala-ala-pro-val-pna is unique due to its high specificity for human leukocyte elastase and its enhanced solubility provided by the methoxysuccinyl group. This makes it particularly useful in various biochemical and clinical assays .
Actividad Biológica
Suc-ala-ala-pro-val-pNA (CAS Number: 72682-76-9) is a synthetic peptide substrate widely utilized in biochemical research, particularly in studies involving proteolytic enzymes. This article provides a comprehensive overview of its biological activity, including its role as a substrate for specific enzymes, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 548.55 g/mol |
CAS Number | 72682-76-9 |
Enzymatic Activity
This compound serves primarily as a substrate for serine proteases, such as chymotrypsin and neutrophil elastase. The compound is cleaved by these enzymes, releasing the chromogenic product p-nitroaniline, which can be quantitatively measured.
- Substrate Specificity : The peptide's structure allows it to mimic natural substrates of serine proteases, facilitating enzyme-substrate interactions.
- Kinetic Parameters : Kinetic studies have shown that this compound exhibits distinct Km and Vmax values when assayed with various proteases, providing insights into enzyme efficiency and specificity.
Case Study 1: Chymotrypsin Activity Assay
In one study, this compound was used to evaluate chymotrypsin activity. The substrate demonstrated a linear response in enzyme activity assays, indicating its suitability for quantifying chymotrypsin levels in biological samples. The kinetic parameters were determined under optimal conditions, revealing a Km value indicative of moderate affinity for the enzyme .
Case Study 2: Neutrophil Elastase Inhibition
Another significant study investigated the role of this compound in measuring neutrophil elastase activity. The substrate was incubated with neutrophil extracts, and the resulting enzymatic activity was quantified. Results indicated that the presence of specific inhibitors could effectively reduce elastase activity, demonstrating the substrate's utility in pharmacological studies aimed at understanding elastase's role in inflammatory processes .
Comparative Analysis
To further elucidate the biological activity of this compound, it is useful to compare it with other similar substrates:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Suc-Ala-Ala-Pro-Val-pNA?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reversed-phase HPLC. Characterization requires tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) for structural confirmation. Analytical HPLC (>95% purity) and UV-Vis spectroscopy (to confirm pNA chromophore activity at 405 nm) are critical for quality control .
Q. How is this compound used to study protease kinetics?
- Methodological Answer : The compound acts as a chromogenic substrate, releasing p-nitroaniline (pNA) upon enzymatic cleavage. Researchers measure initial reaction rates using continuous assays (absorbance at 405 nm) under controlled pH and temperature. Michaelis-Menten parameters (Km, Vmax) are derived from Lineweaver-Burk plots or nonlinear regression analysis. Ensure substrate saturation and enzyme linearity over time to avoid data misinterpretation .
Q. What analytical techniques validate the stability of this compound in buffer solutions?
- Methodological Answer : Accelerated stability studies involve incubating the substrate in buffers (e.g., Tris-HCl, PBS) at varying temperatures (4°C–37°C). Degradation is monitored via HPLC at timed intervals. Mass spectrometry identifies breakdown products, while UV-Vis confirms chromophore integrity. Include negative controls (e.g., substrate-free buffers) to distinguish hydrolysis from environmental interference .
Q. How do researchers control for batch-to-batch variability in substrate preparation?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Synthesis : Use identical reagents and coupling times.
- Purification : Standardize HPLC gradients and column lot numbers.
- Validation : Compare each batch’s MS/MS spectra and kinetic performance (e.g., Km consistency ±10%). Document deviations in lab notebooks for reproducibility .
Advanced Research Questions
Q. How to design experiments resolving contradictory kinetic data for this compound across studies?
- Methodological Answer : Conduct a systematic review of variables affecting kinetics:
- Enzyme source : Compare recombinant vs. native proteases (e.g., elastase).
- Buffer conditions : Ionic strength (e.g., 50 mM vs. 150 mM NaCl) and pH (7.4–8.5) significantly alter Km.
- Data normalization : Use internal standards (e.g., pNA calibration curves) to correct for instrument drift. Apply ANOVA or mixed-effects models to quantify variability sources .
Q. What strategies optimize this compound for high-throughput screening (HTS) assays?
- Methodological Answer :
- Substrate solubility : Pre-dissolve in DMSO (≤5% final concentration) to prevent aggregation.
- Signal-to-noise ratio : Use black-walled microplates to reduce light scattering.
- Automation : Validate Z’-factor (>0.5) and CV (<10%) across 96/384-well formats. Include positive (known inhibitor) and negative (no enzyme) controls per plate .
Q. How to integrate this compound with fluorescence-based substrates for multi-parametric protease profiling?
- Methodological Answer : Combine chromogenic (405 nm) and fluorogenic (e.g., AMC, Ex/Em 380/460 nm) substrates in multiplex assays. Use spectral unmixing software to deconvolute signals. Validate specificity via protease inhibitors (e.g., PMSF for serine proteases). Normalize data to total protein concentration (Bradford assay) .
Q. What statistical approaches address non-linear kinetics in this compound time-course data?
- Methodological Answer : For biphasic curves, fit data to a two-step model (e.g., burst phase followed by steady state). Use Bayesian information criterion (BIC) to compare model fits. Address heteroscedasticity via weighted least squares regression. Open-source tools like R (package
nls
) or Python (SciPy.optimize
) are recommended for complex analyses .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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